molecular formula C25H24N2O2S B11440688 N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide

Cat. No.: B11440688
M. Wt: 416.5 g/mol
InChI Key: KVOJSVKNJYGVBM-UHFFFAOYSA-N
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Description

N-(3,3-Diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a synthetic compound featuring a benzothiazol-2-one core linked via a propanamide chain to a 3,3-diphenylpropyl substituent. The benzothiazol-2-one moiety is a heterocyclic system known for its pharmacological relevance, including anti-inflammatory, antimicrobial, and kinase inhibitory activities. While direct synthesis or bioactivity data for this compound are absent in the provided evidence, its structural analogs offer insights into its likely properties and applications.

Properties

Molecular Formula

C25H24N2O2S

Molecular Weight

416.5 g/mol

IUPAC Name

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide

InChI

InChI=1S/C25H24N2O2S/c28-24(16-18-27-22-13-7-8-14-23(22)30-25(27)29)26-17-15-21(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,21H,15-18H2,(H,26,28)

InChI Key

KVOJSVKNJYGVBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CCN2C3=CC=CC=C3SC2=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a carboxylic acid derivative.

    Attachment of the Diphenylpropyl Group: This step involves the reaction of the benzothiazole derivative with a diphenylpropyl halide under basic conditions.

    Formation of the Propanamide Linkage: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated benzothiazole derivatives.

Scientific Research Applications

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Possible applications in the development of organic semiconductors or other advanced materials.

    Biological Studies: Investigation of its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

Benzothiazol-2-one vs. Benzoxazol-2-one Derivatives
  • 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide (): Replacing the benzothiazol-2-one sulfur with oxygen yields a benzoxazol-2-one derivative. For example, this compound showed variable conversion rates (10–18%) under different conditions, suggesting reactivity differences compared to benzothiazole analogs .
Substituent Variations on the Propanamide Nitrogen
  • N-(2,5-Dimethoxyphenyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide (C489-0335) ():
    The dimethoxyphenyl group introduces hydrogen-bond acceptors (methoxy groups) and moderate lipophilicity (logP = 2.88). Its polar surface area (53.4 Ų) and molecular weight (358.41 g/mol) are lower than the target compound’s diphenylpropyl variant, likely improving aqueous solubility .
  • N-(2-Methylcyclohexyl)-3-[2-oxo-1,3-benzothiazol-3(2H)-yl]propanamide (C489-0247F) (): The methylcyclohexyl substituent provides a rigid, aliphatic hydrophobic group.
  • 3-(2-Oxo-1,3-benzothiazol-3(2H)-yl)-N-phenylpropanamide (C489-0283F) ():
    A simple phenyl group results in lower molecular weight (298.36 g/mol) and logP compared to the diphenylpropyl variant. This simplification may reduce off-target interactions but limit binding potency in hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

Table 1: Key Properties of Benzothiazol-2-one Propanamide Derivatives
Compound Name Substituent Mol. Weight (g/mol) logP Polar Surface Area (Ų) Notable Features
Target Compound (Hypothetical) 3,3-Diphenylpropyl ~443.5* ~4.5* ~50* High lipophilicity, steric bulk
C489-0335 () 2,5-Dimethoxyphenyl 358.41 2.88 53.4 Methoxy H-bond acceptors
C489-0247F () 2-Methylcyclohexyl Not reported ~3.5* ~45* Aliphatic rigidity
C489-0283F () Phenyl 298.36 ~2.5* ~40* Low molecular weight, simplicity
3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide () - Not reported ~2.0* ~55* Oxygen heterocycle, higher reactivity

*Estimated based on structural analogs.

Biological Activity

N-(3,3-diphenylpropyl)-3-(2-oxo-1,3-benzothiazol-3(2H)-yl)propanamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Property Details
Molecular Formula C24H29N5O
Molecular Weight 403.5 g/mol
IUPAC Name This compound
InChI Key LRLJQJSIIBMTFR-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The compound is believed to exert its effects through:

  • Enzyme Inhibition : The benzothiazole moiety is known to interact with enzymes involved in metabolic pathways, potentially modulating their activity.
  • Receptor Binding : The compound may bind to specific receptors, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Antioxidant Activity : The presence of the diphenylpropyl group may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative stress.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro experiments demonstrated significant cytotoxic effects against various cancer cell lines. The compound exhibited IC50 values indicating its potency in inhibiting cell growth in models such as hepatocellular carcinoma (Huh7) and breast cancer (MCF-7) cells.
    Cell Line IC50 (µM) Treatment Duration
    Huh719.324 hours
    MCF-716.448 hours

These results suggest that the compound may selectively target cancer cells while sparing normal cells.

Mechanisms of Induced Apoptosis

The mechanism underlying the anticancer activity involves apoptosis induction. Research indicates that treatment with the compound leads to:

  • Upregulation of pro-apoptotic genes such as BAX and downregulation of anti-apoptotic genes like BCL2.
  • Increased levels of caspases (CASP3, CASP7, CASP9), which are critical mediators in the apoptotic pathway.

Case Studies

  • Study on Hepatocellular Carcinoma : A study investigated the effects of this compound on Huh7 cells. Results showed a significant reduction in cell viability and alterations in mitochondrial membrane potential after treatment.
  • Breast Cancer Model : Another study assessed its efficacy against MCF-7 cells, revealing that the compound not only inhibited cell growth but also induced apoptosis through mitochondrial pathways.

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